2,2'-(Propane-1,3-diyldisulfanediyl)di-1,4,5,6-tetrahydropyrimidine
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Overview
Description
2,2’-(Propane-1,3-diyldisulfanediyl)di-1,4,5,6-tetrahydropyrimidine is a chemical compound characterized by the presence of a propane-1,3-diyldisulfanediyl group linked to two 1,4,5,6-tetrahydropyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyldisulfanediyl)di-1,4,5,6-tetrahydropyrimidine typically involves the reaction of propane-1,3-dithiol with 1,4,5,6-tetrahydropyrimidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Propane-1,3-diyldisulfanediyl)di-1,4,5,6-tetrahydropyrimidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-1,3-diyldisulfanediyl)di-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide linkage can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2’-(Propane-1,3-diyldisulfanediyl)di-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2’-(Propane-1,3-diyldisulfanediyl)di-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets, such as enzymes or receptors, through its disulfide linkage. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Propane-1,3-diyldisulfanediyl)dipyridine: Similar disulfide linkage but with pyridine rings instead of tetrahydropyrimidine rings.
2,2’-(Propane-1,3-diyldisulfanediyl)diethanethiol: Contains ethane-1,2-dithiol groups instead of tetrahydropyrimidine rings.
Uniqueness
2,2’-(Propane-1,3-diyldisulfanediyl)di-1,4,5,6-tetrahydropyrimidine is unique due to its combination of a disulfide linkage with tetrahydropyrimidine rings, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and the potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H20N4S2 |
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Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-[3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C11H20N4S2/c1-4-12-10(13-5-1)16-8-3-9-17-11-14-6-2-7-15-11/h1-9H2,(H,12,13)(H,14,15) |
InChI Key |
WBNDSZVXLYJJMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)SCCCSC2=NCCCN2 |
Origin of Product |
United States |
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